molecular formula C11H11FN2S B1517955 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine CAS No. 1155998-70-1

5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

Cat. No. B1517955
CAS RN: 1155998-70-1
M. Wt: 222.28 g/mol
InChI Key: WVDURYWVTONNHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of a new fluorinated pyrazole was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .

Scientific Research Applications

Metabolism and Disposition in Humans

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), closely related to the chemical structure , is an orexin 1 and 2 receptor antagonist developed for insomnia treatment. Its metabolism and disposition were comprehensively studied in a sample of healthy male subjects. The elimination process was primarily fecal, with minimal urinary excretion. Notable metabolites included an unusual hemiaminal metabolite, M98, and a benzofuran ring-opened carboxylic acid, M25, indicating extensive metabolism with very little excretion of the unchanged compound (Renzulli et al., 2011).

Imaging and Safety Assessment

Another compound, 11C-CS1P1, which shares a similarity in the structure being a complex aromatic amine, was evaluated for safety, dosimetry, and characteristics in a study. It targeted the sphingosine-1-phosphate receptor 1 (S1PR1), vital for clinical conditions like multiple sclerosis. The study supported the safety of 11C-CS1P1 for clinical population inflammation evaluation, with organ-specific dosimetry and brain uptake showing correlation with S1PR1 RNA expression, demonstrating the compound's potential in clinical diagnostics and disease understanding (Brier et al., 2022).

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine . Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall stability.

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2S/c1-7-10(15-11(13)14-7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDURYWVTONNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
5-[(4-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine

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